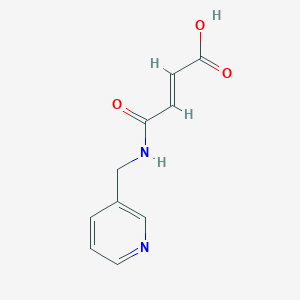
(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid derivatives have demonstrated significant antiviral activity. One study focused on a novel compound that showed potent inhibition against human rhinovirus (HRV) 3C protease, which is crucial for viral replication. This compound effectively reduced HRV infection in cell-based assays across various serotypes and picornaviruses, highlighting its broad-spectrum antiviral potential without adverse effects in safety studies (Patick et al., 2005).
Enzyme Inhibition
Another key application area is enzyme inhibition. Compounds structurally related to this compound have been synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These derivatives showed strong inhibition of these enzymes, which play significant roles in physiological processes. This suggests potential applications in developing treatments for conditions involving carbonic anhydrases (Oktay et al., 2016).
Photophysical Properties
The synthesis and characterization of compounds related to this compound have also been explored for their photophysical properties. Studies have demonstrated that these compounds can be used to create highly stable luminescent molecular crystals, indicating potential applications in optoelectronics and sensing technologies. Such materials show promise for use in devices that require stable, long-term luminescence under ambient conditions (Zhestkij et al., 2021).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to construct complex molecular structures with specific hydrogen bonding patterns. These studies offer insights into the assembly and properties of molecular systems, which can be leveraged in the development of new materials with tailored functionalities (Martinez-Felipe & Imrie, 2015).
Coordination Chemistry
Furthermore, research into the coordination chemistry of this compound and its analogs has led to the synthesis of lanthanide complexes that exhibit unique spectroscopic properties. These complexes have potential applications in the fields of luminescence and as sensors, due to their specific interactions with metal ions (Niu et al., 2009).
Propiedades
IUPAC Name |
(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGCHSXRGITSHI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
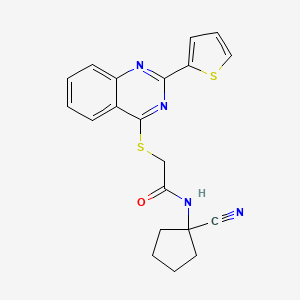
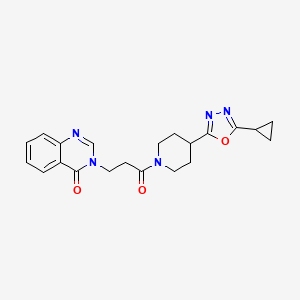
![2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride](/img/structure/B2765130.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2765131.png)



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2765139.png)
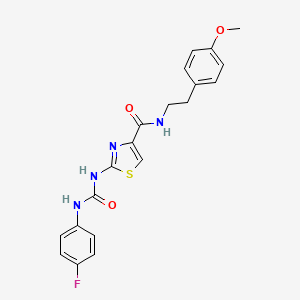
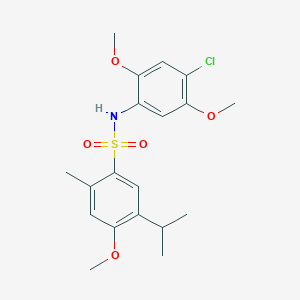
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2765142.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-fluorophenyl)chromene-3-carboxamide](/img/structure/B2765144.png)

